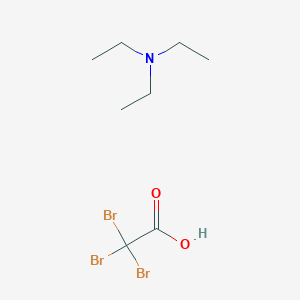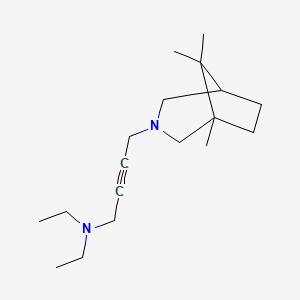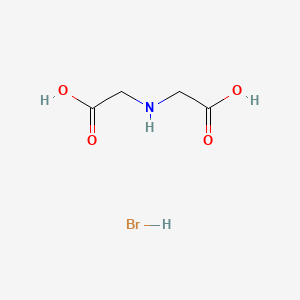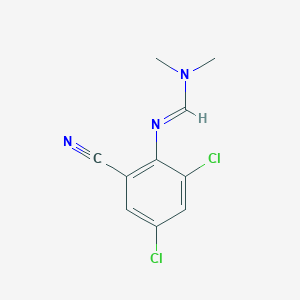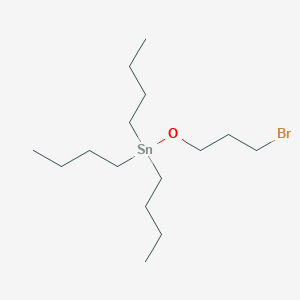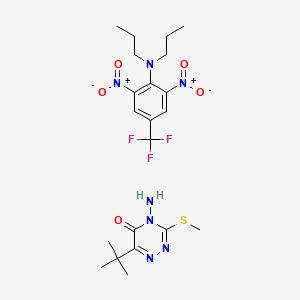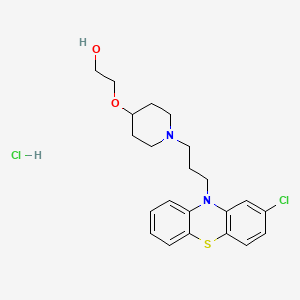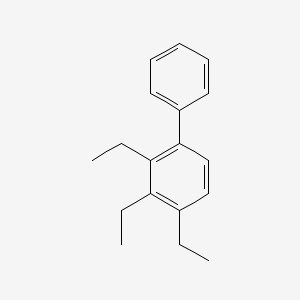
2,3,4-Triethyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Triethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond The presence of three ethyl groups at positions 2, 3, and 4 on one of the benzene rings distinguishes it from other biphenyl derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Triethyl-1,1’-biphenyl typically involves the alkylation of biphenyl with ethyl halides in the presence of a strong base or catalyst. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with ethyl chloride in the presence of aluminum chloride as a catalyst. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of 2,3,4-Triethyl-1,1’-biphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride or zeolites can enhance the reaction rate and selectivity. Post-reaction, the product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
2,3,4-Triethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the biphenyl to a more saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or sulfonation, can introduce nitro or sulfonic acid groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Nitro compounds, sulfonic acids
科学的研究の応用
2,3,4-Triethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as a component in certain types of lubricants and plasticizers.
作用機序
The mechanism of action of 2,3,4-Triethyl-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl groups on the biphenyl structure can influence its binding affinity and selectivity towards these targets. The pathways involved may include modulation of enzyme activity, inhibition of specific signaling pathways, or interaction with cellular membranes.
類似化合物との比較
Similar Compounds
2,3,4-Trimethyl-1,1’-biphenyl: Similar structure but with methyl groups instead of ethyl groups.
2,3,4-Trichloro-1,1’-biphenyl: Contains chlorine atoms instead of ethyl groups.
2,3,4-Trifluoro-1,1’-biphenyl: Contains fluorine atoms instead of ethyl groups.
Uniqueness
2,3,4-Triethyl-1,1’-biphenyl is unique due to the presence of ethyl groups, which can significantly alter its physical and chemical properties compared to its methyl, chloro, or fluoro analogs
特性
CAS番号 |
42343-17-9 |
|---|---|
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC名 |
1,2,3-triethyl-4-phenylbenzene |
InChI |
InChI=1S/C18H22/c1-4-14-12-13-18(15-10-8-7-9-11-15)17(6-3)16(14)5-2/h7-13H,4-6H2,1-3H3 |
InChIキー |
AYDIPERXFQBZQX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C=C1)C2=CC=CC=C2)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


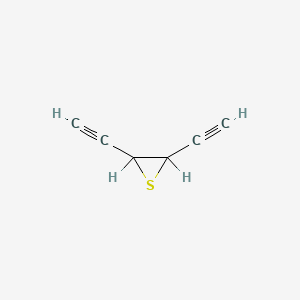
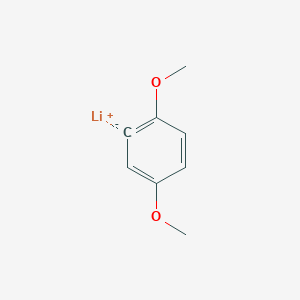
![Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-](/img/structure/B14661315.png)
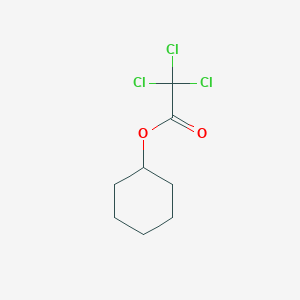
![1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene](/img/structure/B14661328.png)
